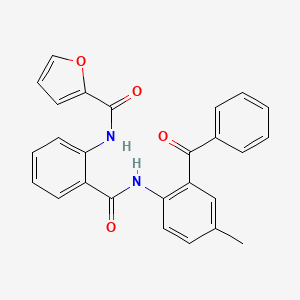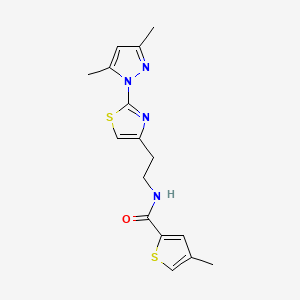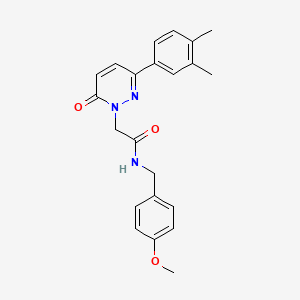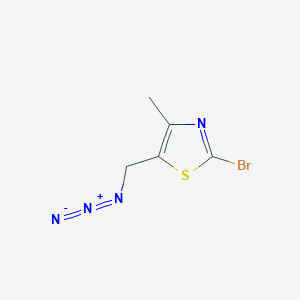
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is not fully understood. However, studies have shown that the compound acts on the dopamine and glutamate systems in the brain. The compound has been shown to increase dopamine release in the nucleus accumbens, which is a key area of the brain involved in reward and addiction. The compound has also been shown to modulate glutamate release in the prefrontal cortex, which is a key area of the brain involved in decision-making and impulse control.
Biochemical and Physiological Effects:
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has been shown to have several biochemical and physiological effects. The compound has been shown to increase dopamine release in the nucleus accumbens, which is a key area of the brain involved in reward and addiction. The compound has also been shown to modulate glutamate release in the prefrontal cortex, which is a key area of the brain involved in decision-making and impulse control. In addition, the compound has been shown to reduce drug-seeking behavior in rats and mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate in lab experiments is its potential therapeutic applications. The compound has been shown to reduce drug-seeking behavior in rats and mice, which makes it a potential candidate for the treatment of addiction. The compound has also been studied for its potential as an antidepressant and anxiolytic. However, one of the limitations of using the compound in lab experiments is its limited availability. The compound is not commercially available and must be synthesized using a specific method.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate. One area of research is in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in rats and mice, which makes it a potential candidate for the treatment of addiction. Another area of research is in the treatment of depression and anxiety. The compound has been studied for its potential as an antidepressant and anxiolytic. Finally, future research could focus on the development of new synthesis methods for the compound, which would increase its availability for lab experiments.
Synthesemethoden
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is synthesized using a three-step process. The first step involves the reaction of tert-butyl 4-bromo-2-(chloromethyl)cyclobutane-1-carboxylate with 3-hydroxypiperidine in the presence of sodium hydride. The second step involves the reduction of the resulting intermediate using lithium aluminum hydride. The final step involves the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride. The resulting compound is Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has been studied for its potential therapeutic applications. One of the main areas of research is in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in rats and mice. The compound has also been studied for its potential as an antidepressant and anxiolytic.
Eigenschaften
IUPAC Name |
tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(16)13(6-4-7-13)14(17)8-5-9-15-10-14/h15,17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZTUWPKPSMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)C2(CCCNC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2587964.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587966.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)
![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2587972.png)


![N~6~-[2-(diethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587976.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2587980.png)
